molecular formula C16H12N2O3 B091376 9,10-Anthracenedione, 2-acetyl-1,4-diamino- CAS No. 19500-94-8

9,10-Anthracenedione, 2-acetyl-1,4-diamino-

Cat. No. B091376
CAS RN: 19500-94-8
M. Wt: 280.28 g/mol
InChI Key: GUUWHMTVVVFXIF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2-acetyl-1,4-diamino- is a chemical compound with the molecular formula C16H12N2O2. It is also known as mitoxantrone and is a synthetic anthracenedione derivative. This compound has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit DNA synthesis and repair.

Mechanism Of Action

Mitoxantrone works by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the formation of DNA adducts and breaks, which ultimately leads to cell death. Mitoxantrone also has immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis.

Biochemical And Physiological Effects

Mitoxantrone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. Mitoxantrone has also been shown to have immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis. However, mitoxantrone can also have toxic effects on the heart, leading to cardiotoxicity.

Advantages And Limitations For Lab Experiments

One of the advantages of using mitoxantrone in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying DNA synthesis and repair, as well as for investigating potential anticancer agents. However, mitoxantrone can also have toxic effects on cells, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on mitoxantrone. One area of research is the development of new analogs of mitoxantrone that may have increased efficacy and reduced toxicity. Another area of research is the investigation of the immunosuppressive properties of mitoxantrone, which may have applications in the treatment of autoimmune diseases other than multiple sclerosis. Additionally, further research is needed to understand the cardiotoxicity of mitoxantrone and to develop strategies to mitigate this toxicity.

Synthesis Methods

The synthesis of 9,10-Anthracenedione, 2-acetyl-1,4-diamino- involves the reaction of 1,4-diaminoanthraquinone with acetic anhydride in the presence of sulfuric acid. The reaction yields a mixture of mitoxantrone and its isomer, 1,4-dihydroxy-5,8-bis(acetylamino)anthracene-9,10-dione. The mixture is then separated by column chromatography to obtain pure mitoxantrone.

Scientific Research Applications

Mitoxantrone has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective against a variety of cancers, including breast cancer, prostate cancer, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and repair, leading to cell death. It has also been studied for its potential use in the treatment of multiple sclerosis, as it has immunosuppressive properties.

properties

CAS RN

19500-94-8

Product Name

9,10-Anthracenedione, 2-acetyl-1,4-diamino-

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-acetyl-1,4-diaminoanthracene-9,10-dione

InChI

InChI=1S/C16H12N2O3/c1-7(19)10-6-11(17)12-13(14(10)18)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,17-18H2,1H3

InChI Key

GUUWHMTVVVFXIF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N

Other CAS RN

19500-94-8

Origin of Product

United States

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